

Spectroscopic Profile of 4-(2,4-Difluorophenyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: *4-(2,4-Difluorophenyl)piperidine*

Cat. No.: *B1317474*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(2,4-Difluorophenyl)piperidine**. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a combination of predicted data and experimental data from closely related analogs. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry for the identification, characterization, and quality control of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous experimental spectroscopic data for **4-(2,4-Difluorophenyl)piperidine**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Predicted ^{13}C NMR Data (101 MHz, D_2O)[[1](#)]

Chemical Shift (ppm)	Assignment (Predicted)
165.10	Aromatic C (C-F)
149.17	Aromatic C (C-F)
140.74	Aromatic C
135.70	Aromatic C
132.04	Aromatic C-H
131.19	Aromatic C-H
111.82	Aromatic C-H
107.76	Aromatic C-H
44.80	Piperidine C-H
25.90	Piperidine C-H ₂

Analogous ¹H and ¹³C NMR Data for (2,4-Difluorophenyl)(piperidin-1-yl)methanone in CDCl₃[2]

- ¹H NMR (400 MHz, CDCl₃): δ = 7.43 (dd, J = 7.5 Hz, J(H,F) = 14.9 Hz, 2H, ArH), 6.78–7.06 (m, 4H, ArH), 3.89, 3.79, 3.44, 3.34 (br. s, each 2H, NCH₂) ppm.
- ¹³C NMR (101 MHz, CDCl₃): δ = 164.7 (d, J(C,F) = 18 Hz, C=O), 164.0 (dt, J(C,F) = 254 Hz, J(C,F) = 10 Hz, C-F), 158.7 (dt, J(C,F) = 206 Hz, J(C,F) = 12 Hz, C-F), 131.0 (m, CH-Ar), 119.8 (d, J(C,F) = 18 Hz, C-Ar), 112.7 (dd, J(C,F) = 2 Hz, J(C,F) = 22 Hz, CH-Ar), 104.4 (m, CH-Ar), 47.5, 46.9, 42.5, 42.1 (4 x NCH₂) ppm.

Note: The data for the analog provides a reference for the expected chemical shifts and coupling constants of the 2,4-difluorophenyl group and the piperidine ring.

Table 2: Infrared (IR) Spectroscopy Data

Expected Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Assignment
3300-3500	N-H stretch (secondary amine)
2850-2960	C-H stretch (aliphatic)
1600-1620	C=C stretch (aromatic)
1470-1500	C=C stretch (aromatic)
1100-1300	C-F stretch
1100-1250	C-N stretch

Note: These are general ranges and the exact peak positions for **4-(2,4-Difluorophenyl)piperidine** may vary.

Table 3: Mass Spectrometry (MS) Data

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z	Fragment
197	[M] ⁺ (Molecular Ion)
196	[M-H] ⁺
127	[C ₇ H ₄ F ₂] ⁺ (Difluorophenyl fragment)
84	[C ₅ H ₁₀ N] ⁺ (Piperidine fragment)

Note: The fragmentation pattern is a prediction based on the structure and common fragmentation pathways of similar molecules.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard laboratory procedures for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **4-(2,4-Difluorophenyl)piperidine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned and locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
 - Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the ^{13}C NMR spectrum.
 - A wider spectral width is used compared to ^1H NMR.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

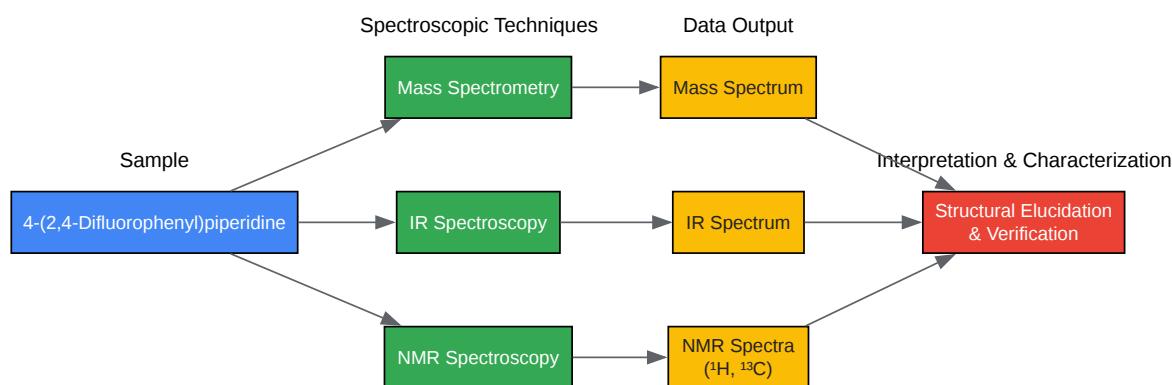
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

- Instrument: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.
- Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. NP-MRD: ^{13}C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084) [np-mrd.org]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
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